molecular formula C19H22ClNO4 B071731 Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride CAS No. 185759-03-9

Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride

Cat. No. B071731
M. Wt: 363.8 g/mol
InChI Key: NPTTUNCXHZCUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride, also known as acetazolamide, is a carbonic anhydrase inhibitor that is widely used in scientific research. This compound is an effective tool for studying the biochemical and physiological effects of carbonic anhydrase inhibition.

Mechanism Of Action

Acetazolamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of carbonic acid. This decrease in carbonic acid production can have a variety of effects on physiological processes, depending on the specific tissue or organ involved.

Biochemical And Physiological Effects

The biochemical and physiological effects of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee are wide-ranging and depend on the specific tissue or organ involved. In general, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee leads to a decrease in the production of carbonic acid, which can affect acid-base balance, respiration, and ion transport. For example, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee can lead to an increase in the excretion of bicarbonate ions in the urine, which can be useful in the treatment of metabolic alkalosis.

Advantages And Limitations For Lab Experiments

One advantage of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee as a research tool is its specificity for carbonic anhydrase inhibition. This allows researchers to study the effects of carbonic anhydrase inhibition without the confounding effects of other enzyme inhibitors. However, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee also has limitations as a research tool. For example, its effects on physiological processes can be complex and depend on the specific tissue or organ involved. Additionally, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee can have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are many future directions for research on Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee. One area of interest is the development of more specific carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the role of carbonic anhydrase in diseases such as cancer and neurological disorders. Additionally, there is interest in the development of new applications for Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee, such as in the treatment of altitude sickness and glaucoma.
Conclusion:
In conclusion, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee is an important tool for studying the effects of carbonic anhydrase inhibition in scientific research. Its specificity for carbonic anhydrase inhibition allows researchers to study the effects of this enzyme without the confounding effects of other enzyme inhibitors. The biochemical and physiological effects of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee are wide-ranging and depend on the specific tissue or organ involved. While Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee has limitations as a research tool, there are many future directions for research on this compound.

Synthesis Methods

The synthesis of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with ethyl chloroformate to form ethyl 2-(2-mercapto-5-methyl-1,3,4-thiadiazol-2-yl)acetate. This compound is then reacted with 2-phenyl-4-morpholine-ethylamine to form carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride.

Scientific Research Applications

Acetazolamide is widely used in scientific research to study the effects of carbonic anhydrase inhibition. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid. Inhibition of carbonic anhydrase leads to a decrease in the production of carbonic acid, which can have a variety of effects on physiological processes. Acetazolamide is used to study the role of carbonic anhydrase in processes such as acid-base balance, respiration, and ion transport.

properties

CAS RN

185759-03-9

Product Name

Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

phenyl 2-(2-phenylmorpholin-4-yl)ethyl carbonate;hydrochloride

InChI

InChI=1S/C19H21NO4.ClH/c21-19(24-17-9-5-2-6-10-17)23-14-12-20-11-13-22-18(15-20)16-7-3-1-4-8-16;/h1-10,18H,11-15H2;1H

InChI Key

NPTTUNCXHZCUDX-UHFFFAOYSA-N

SMILES

C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=CC=C3.Cl

synonyms

Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochlo ride

Origin of Product

United States

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